6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The synthetic route often starts with the preparation of intermediate compounds such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives .
Chemical Reactions Analysis
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives, triethylamine, and absolute ethanol . The major products formed from these reactions are typically other thiadiazole derivatives with varying substituents, which can exhibit different biological activities .
Scientific Research Applications
The compound has been studied for its potential applications in various scientific fields. In medicinal chemistry, 1,3,4-thiadiazole derivatives have shown promise as antimicrobial agents, with activity against bacteria such as E. coli and B. mycoides, as well as fungi like C. albicans . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and industrial applications due to their diverse chemical reactivities .
Mechanism of Action
The mechanism of action of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H16N6S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N6S2/c1-15(2,3)11-7-10(20(4)18-11)13-19-21-12(9-5-6-22-8-9)16-17-14(21)23-13/h5-8H,1-4H3 |
InChI Key |
JGYVHYPSKOAJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4)C |
Origin of Product |
United States |
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